molecular formula C7H12N4 B13277560 2-(3-Aminopropyl)pyrimidin-4-amine

2-(3-Aminopropyl)pyrimidin-4-amine

Cat. No.: B13277560
M. Wt: 152.20 g/mol
InChI Key: VJVXFIKVCAKSIW-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)pyrimidin-4-amine typically involves the condensation of a pyrimidine derivative with an appropriate amine. One common method is the reaction of 4-chloropyrimidine with 3-aminopropylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopropyl)pyrimidin-4-amine is unique due to the presence of both the pyrimidine ring and the 3-aminopropyl group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-(3-aminopropyl)pyrimidin-4-amine

InChI

InChI=1S/C7H12N4/c8-4-1-2-7-10-5-3-6(9)11-7/h3,5H,1-2,4,8H2,(H2,9,10,11)

InChI Key

VJVXFIKVCAKSIW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)CCCN

Origin of Product

United States

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